N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis Methodologies and Structural Features
The synthesis of pyrazole and thiophene derivatives often involves innovative methodologies to improve yield, selectivity, or functionalization. For instance, Machado et al. (2011) reported on the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, highlighting a methodology that significantly reduces reaction times and improves yield Machado et al., 2011. Similarly, Wang et al. (2018) synthesized a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of pyrazole derivatives in diagnostic imaging Wang et al., 2018.
Kanwal et al. (2022) synthesized functionalized thiophene-based pyrazole amides via various catalytic approaches, exploring structural features through computational applications and assessing their nonlinear optical properties, thus demonstrating the multifaceted applications of these compounds in materials science Kanwal et al., 2022.
Potential Applications
The potential applications of pyrazole and thiophene derivatives extend into various fields, including medicinal chemistry, materials science, and agriculture. For example, compounds with pyrazole and thiophene moieties have been evaluated for their antimicrobial, anticancer, and anticonvulsant activities, indicating their significant therapeutic potential. Hafez et al. (2016) synthesized novel pyrazole derivatives with promising in vitro antimicrobial and anticancer activity, suggesting their application in developing new therapeutic agents Hafez et al., 2016.
Moreover, Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity, indicating the utility of these compounds in agricultural applications Du et al., 2015.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c13-10-8-11(19-9-10)12(17)14-3-6-18-7-5-16-4-1-2-15-16/h1-2,4,8-9H,3,5-7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICSKQQJALJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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